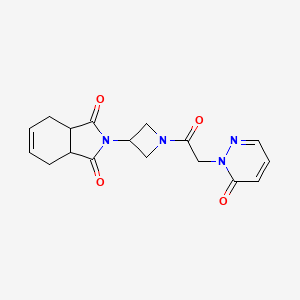

![molecular formula C19H20N4O2 B2514839 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phénylacétyl)-1H-pyrrole-2-carboxamide CAS No. 478249-32-0](/img/structure/B2514839.png)

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phénylacétyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

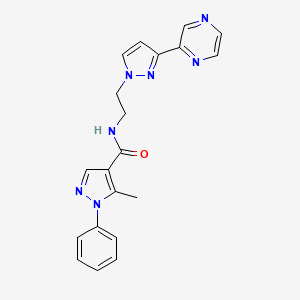

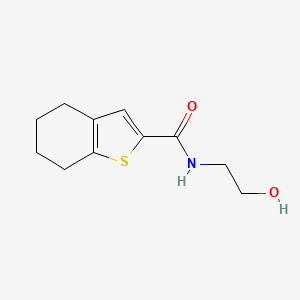

The compound N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include an imidazole ring, a pyrrole carboxamide moiety, and a phenylacetyl group. These structural motifs are commonly found in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of compounds with similar structures, such as imidazo[1,2-a]pyridine carboxamides, has been reported in the literature. For instance, a series of imidazo[1,2-a]pyridine carboxamides bearing various moieties were synthesized and evaluated for their antitubercular activity . The synthesis typically involves the formation of the imidazole or pyridine core followed by functionalization with appropriate substituents. The synthesis of related compounds, such as imidazo[1,2-a]pyridines, can be achieved using oxidative coupling of 2-aminopyridines with β-keto esters or 1,3-diones . Although the exact synthetic route for the compound is not provided, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide would likely exhibit a planar imidazole ring conjugated with a pyrrole ring, which could contribute to its potential biological activity. The presence of the imidazole ring is known to be a versatile platform for generating stable N-heterocyclic carbenes, which could be relevant in catalytic applications . The phenylacetyl group could add to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties.

Chemical Reactions Analysis

The compound's imidazole and pyrrole moieties suggest that it could participate in various chemical reactions. Imidazole derivatives are known to undergo functionalization reactions, as demonstrated by the synthesis of imidazo[1,5-a]pyridine derivatives . The pyrrole ring could be involved in electrophilic substitution reactions, as seen in the synthesis of pyrrole- and imidazole-containing polyamides . The carboxamide group could also be reactive under certain conditions, potentially forming amides or other derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential solubility in organic solvents, and the ability to engage in hydrogen bonding due to the carboxamide functionality. The presence of the phenylacetyl group could influence the compound's lipophilicity, which is an important factor in drug design and could affect its absorption and distribution in biological systems.

Applications De Recherche Scientifique

- Références: Yadav et al. ont synthétisé des dérivés d'imidazole apparentés ayant une activité antitumorale .

- Références: Diverses études mettent en évidence les dérivés d'imidazole comme agents antimicrobiens .

Propriétés anticancéreuses

Activité antimicrobienne

Effets anti-inflammatoires

Potentiel neuroprotecteur

Activité antivirale

Troubles gastro-intestinaux

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(11-15-5-2-1-3-6-15)16-12-17(22-13-16)19(25)21-7-4-9-23-10-8-20-14-23/h1-3,5-6,8,10,12-14,22H,4,7,9,11H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHRIDYRMMOAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)